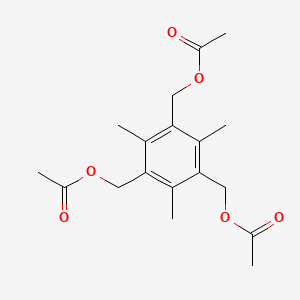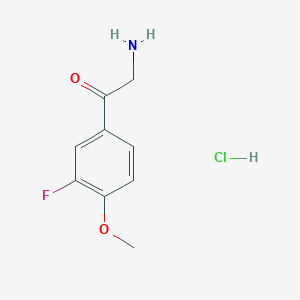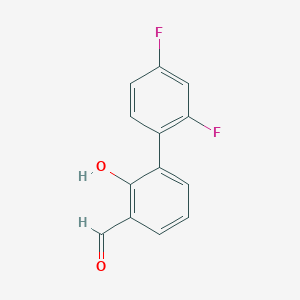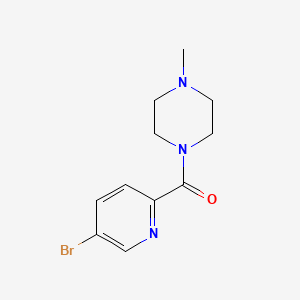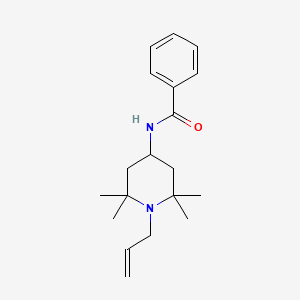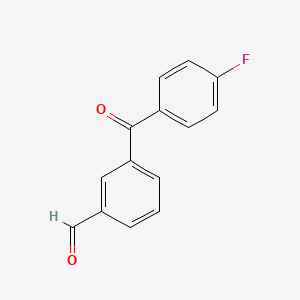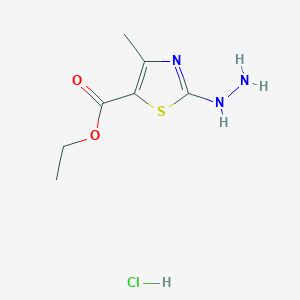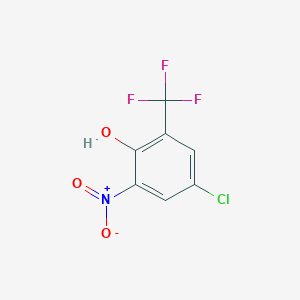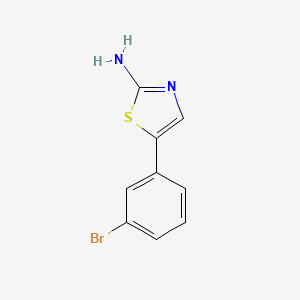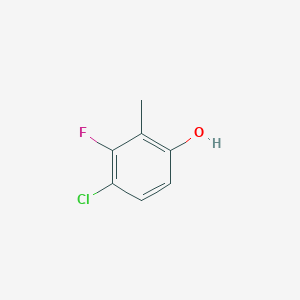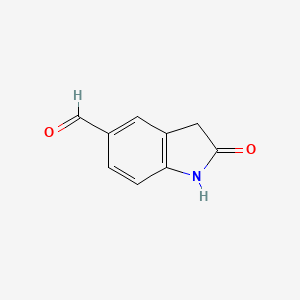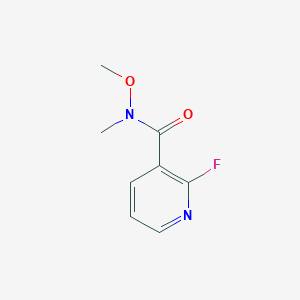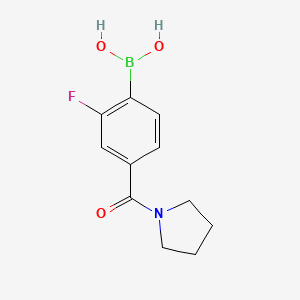
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid is a chemical compound with the molecular formula C11H13BFNO3 It is a boronic acid derivative that features a fluorine atom and a pyrrolidinylcarbonyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid typically involves the reaction of 4-Bromo-3-fluorobenzoic acid with pyrrolidine and subsequent boronation. One common synthetic route includes the following steps:
Bromination: 4-Bromo-3-fluorobenzoic acid is prepared by brominating 3-fluorobenzoic acid.
Pyrrolidinylation: The brominated compound is then reacted with pyrrolidine to introduce the pyrrolidinylcarbonyl group.
Boronation: Finally, the compound undergoes a boronation reaction to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The fluorine atom and pyrrolidinylcarbonyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals and drug discovery due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is utilized in the development of advanced materials with specific properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction can affect various biochemical pathways and lead to specific biological effects.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid
- 4-(1-Pyrrolidinylcarbonyl)benzeneboronic acid
- 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzene
Uniqueness
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid is unique due to the presence of both a fluorine atom and a pyrrolidinylcarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
[2-fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-7-8(3-4-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEOXUHAOKJOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
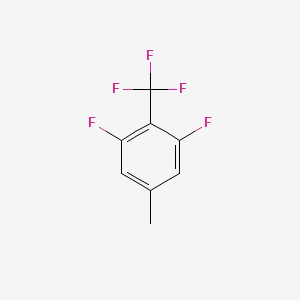
![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)
